molecular formula C16H16N2O4S B3012216 N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B3012216
M. Wt: 332.4 g/mol
InChI Key: YQAHCTSIMVHYRE-UHFFFAOYSA-N
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Description

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of PKM2 activator 4 is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in glycolysis, which is the sole source of adenosine triphosphate (ATP) essential for all energy-dependent activities of cells . PKM2 can exist in two forms: a highly active tetramer and a less active dimer . The dimer form of PKM2 can enter the nucleus to regulate gene expression .

Mode of Action

PKM2 activator 4 works by inducing the pyruvate kinase activity in cells . It promotes the transformation of PKM2 from its dimeric form to its tetrameric form . This transformation plays a crucial role in cell energy supply, epithelial–mesenchymal transition (EMT), invasion and metastasis, and cell proliferation .

Biochemical Pathways

PKM2 activator 4 affects several biochemical pathways. It routes glucose metabolism to pyruvate into the tricarboxylic acid cycle, converting to the pentose phosphate pathway, the uronic acid pathway, and the polyol pathway . High PKM2 expression promotes the accumulation of upstream glycolysis metabolites and activates alternative pathways for anabolism, such as the synthesis of glycerol or entry into the pentose phosphate pathway to produce NADPH .

Pharmacokinetics

It’s known that the compound can induce pyruvate kinase activity in cells without affecting the overall cell survival . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PKM2 activator 4 and their impact on its bioavailability.

Result of Action

The activation of PKM2 by PKM2 activator 4 leads to a multifaceted metabolic reprogramming in cells . This includes the reduction of TXNIP levels (an intracellular glucose sensor) probably through depletion of upstream glycolytic metabolites . It also leads to an induction in phosphorylation of AMPK , a key energy sensor in cells that regulates cellular metabolism.

Action Environment

The action of PKM2 activator 4 can be influenced by various environmental factors. For instance, the transformation between the tetrameric and dimeric forms of PKM2 can play an important role in tumor cell energy supply, and this transformation can be influenced by the cellular environment . Moreover, PKM2 can regulate each other with various proteins by phosphorylation, acetylation, and other modifications, mediating the different intracellular localization of PKM2 and then exerting specific biological functions .

Biochemical Analysis

Properties

IUPAC Name

N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAHCTSIMVHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.